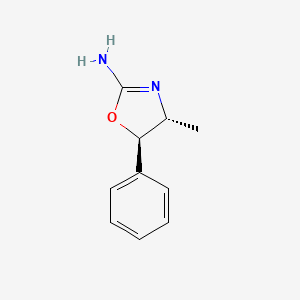

(4R,5R)-4-Methylaminorex

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4R,5R)-4-Methylaminorex is a stimulant compound that belongs to the class of substituted oxazoline derivatives. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. The compound has gained attention in scientific research due to its structural similarity to other well-known stimulants.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-Methylaminorex typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-1-phenylpropan-1-one with cyanogen bromide, followed by cyclization to form the oxazoline ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.

化学反应分析

Types of Reactions

(4R,5R)-4-Methylaminorex undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the oxazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce various halogenated derivatives.

科学研究应用

Chemical Properties and Pharmacodynamics

(4R,5R)-4-Methylaminorex is classified as a stimulant drug belonging to the 2-amino-5-aryloxazoline group. It exhibits significant activity at monoamine transporters, particularly dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT). Research indicates that it acts as a potent substrate-type releaser at these transporters, comparable to established stimulants like d-amphetamine and aminorex . The compound has been shown to evoke catecholamine release more effectively than some other stimulants, suggesting a high potential for abuse and addiction .

Neuropharmacology Studies

In vivo studies have demonstrated that this compound significantly influences neurotransmitter release. For instance, pharmacological experiments in rats revealed varying potencies among its stereoisomers regarding their stimulus properties . The compound's ability to induce dopamine release suggests potential applications in understanding addiction mechanisms and developing treatments for substance use disorders.

Potential Therapeutic Uses

While currently no therapeutic applications are established for this compound, related compounds have been explored for their interactions with the Trace Amine Associated Receptor 1 (TAAR1). These interactions may open avenues for treating central nervous system disorders . The pharmaceutical company Hoffmann-La Roche has filed patents on various derivatives of 4-methylaminorex for potential therapeutic applications .

Case Study 1: Abuse Liability Assessment

A study assessing the abuse potential of this compound indicated that it possesses significant stimulant effects similar to methamphetamine. Users reported symptoms such as agitation and hyperthermia, often accompanied by other substances . This highlights the need for careful monitoring of its use in both recreational and clinical settings.

Case Study 2: Neurotoxicity Evaluation

Neurotoxicity studies have been conducted to evaluate the long-term effects of this compound on serotonin systems. One study found that while acute administration reduced tryptophan hydroxylase activity—a marker for serotonin neurotoxicity—long-term effects were not observed in all cases . This suggests that while the compound may pose risks similar to other stimulants, its neurotoxic profile might be less severe.

Comparative Analysis of Stereoisomers

The pharmacokinetics and tissue distribution of the various stereoisomers of 4-methylaminorex have been documented extensively. Below is a summary table comparing the pharmacokinetic profiles of different stereoisomers:

| Stereoisomer | Volume of Distribution (L/kg) | Elimination Half-Life (min) | Bioavailability (%) |

|---|---|---|---|

| Trans-4R,5R | 1.7 - 2.3 | 118 - 169 | 100% (i.p.), 83% (oral) |

| Cis-4R,5S | Comparable to others | 35 - 42 | 32 - 57% (i.p.), 4 - 16% (oral) |

| Cis-4S,5R | Comparable to others | Varies | Varies |

This table illustrates significant differences in pharmacokinetics among the isomers, which may contribute to their distinct behavioral and neurochemical effects .

作用机制

The mechanism of action of (4R,5R)-4-Methylaminorex involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its psychoactive effects.

相似化合物的比较

Similar Compounds

Methamphetamine: Shares structural similarities and stimulant properties but differs in potency and duration of action.

Amphetamine: Another stimulant with a similar mechanism of action but distinct pharmacokinetic profile.

Phenmetrazine: A stimulant with comparable effects but different chemical structure.

Uniqueness

(4R,5R)-4-Methylaminorex is unique due to its specific stereochemistry, which influences its pharmacological effects and potency. Its oxazoline ring structure also sets it apart from other stimulants, contributing to its distinct chemical and biological properties.

属性

CAS 编号 |

10189-63-6 |

|---|---|

分子式 |

C10H12N2O |

分子量 |

176.21 g/mol |

IUPAC 名称 |

(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9+/m1/s1 |

InChI 键 |

LJQBMYDFWFGESC-APPZFPTMSA-N |

手性 SMILES |

C[C@@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |

规范 SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。